molecular formula C8H7BrO3 B8779203 3-Bromo-4-(hydroxymethyl)benzoic acid

3-Bromo-4-(hydroxymethyl)benzoic acid

Cat. No. B8779203
M. Wt: 231.04 g/mol
InChI Key: DNVYNHKIISUSFF-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)benzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-(hydroxymethyl)benzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

3-bromo-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)

InChI Key

DNVYNHKIISUSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of yield 3-bromo-4-(bromomethyl)benzoic acid (1.0 equiv.) in Water (0.56 M) at 95° C. was added potassium carbonate K2CO3 (5.0 equiv.). The homogenous reaction mixture was stirred at 95° C. in an oil bath for 1 hr. The reaction mixture was COOLED OFF TO RT, neutralized with 6 M HCl. diluted with EtOAc and washed with brine. The organic layer was dried over Na2SO4, filtered and concentrated. The crude was used in next step. LC/MS (m/z)=294.8 (MH+), Rt=0.80 min.
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Synthesis routes and methods II

Procedure details

A more general access to 3-alkyl-4-formyl-benzoic acids is given in the following section: Commercially available 2-bromo-terephthalic acid or 2-bromo-terephthalic acid dimethyl ester is transformed to 2-bromo-terephthalaldehyde via a reduction-oxidation sequence in analogy to litereture procedures (e.g. K. R. Roesch, H. Zhang, R. C. Larock, J. Org. Chem. (2001), 66, 8042-8051 (supporting information); T. Ise, D. Shiomi, K. Sato, T. Takui, Chemistry of Materials (2005), 17, 4486-4492; S, Narsimhan, K. G. Prasad, S. Madhavan, Synthetic Commun. (1995), 25, 1689-1697). 2-Bromo-terephthalaldehyde is then subjected to a Cannizzaro reaction according to a literature procedure (S. E. Hazlet, G. Bosmajian, J. H. Estes, E. F. Tallyn, J. Org. Chem. (1964), 29, 2034-2036) to give 3-bromo-4-hydroxymethyl-benzoic acid which is then oxidised for instance by treatment with MnO2 (lit. e.g. T. Ise, D. Shiomi, K. Sato, T. Takui, Chemistry of Materials (2005), 17, 4486-4492; S. Goswami, et al. Chem. Letters (2005), 34, 194-195) to 3-bromo-4-formyl-benzoic acid. This compound is then elaborated to the desired 3-alkyl-4-formyl-benzoic acid by either treating it with the appropriate alkenyl boron derivative (e.g. 2,4,6-trivinyl-cyclotriboroxane) under Suzuki conditions (Lit.: e.g. F. Kerins, D. F. O'Shea, J. Org. Chem. (2002), 67, 4968-4971) followed by catalytic hydrogenation or by reacting it with the appropriate alkyl-Zn reagents under Negishi conditions (e.g. H. Matsushita, E. Negishi, J. Org. Chem. (1982), 47, 4161-4165). The 4-formyl-group and the carboxylic acid function may require protection e.g. as an acetal and ester, respectively, during these transformations.
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